p-Hydroxy PAC-1
Description
Properties
Molecular Formula |
C₂₃H₂₈N₄O₃ |
|---|---|
Molecular Weight |
408.49 |
Synonyms |
(E)-N’-(3-Allyl-2-hydroxybenzylidene)-2-(4-(4-hydroxybenzyl)piperazin-1-yl)acetohydrazide |
Origin of Product |
United States |
Discovery and Initial Characterization of Procaspase Activating Compound 1 Pac 1
High-Throughput Screening Methodologies for Proapoptotic Agent Identification
High-throughput screening (HTS) has become an indispensable tool in drug discovery, allowing for the rapid testing of large libraries of chemical compounds for their biological activity. thieme-connect.com In the search for proapoptotic agents, various HTS methodologies are employed. These can be broadly categorized as cell-based assays and molecular assays. thieme-connect.com
Cell-based assays monitor the effects of compounds on whole cells, such as inducing cell death or inhibiting proliferation. thieme-connect.com For example, an ELISA-based assay using the M30 antibody can detect a specific neo-epitope on cytokeratin 18 that is exposed following cleavage by caspases during apoptosis. nih.gov This method provides a specific way to screen for compounds that induce apoptosis in epithelial cells. nih.gov Another approach involves using BRET-based screening to identify molecules that disrupt protein-protein interactions essential for cell survival, such as the interaction between 14-3-3ζ and the pro-apoptotic protein BAD. biorxiv.org
Molecular assays, on the other hand, target specific molecules involved in apoptosis. thieme-connect.com Fluorescence polarization (FP) is a common technique used in HTS to screen for inhibitors of anti-apoptotic Bcl-2 family proteins. nih.govresearchgate.net These screens use fluorescently labeled peptides that mimic the binding of pro-apoptotic proteins to their anti-apoptotic counterparts. nih.govresearchgate.net The discovery of PAC-1 itself stemmed from a high-throughput screen of over 20,000 small molecules aimed at identifying compounds that could enhance the enzymatic activity of procaspase-3 in vitro. nih.gov
The following table summarizes different HTS methodologies for identifying proapoptotic agents:
| Screening Method | Target | Principle | Reference |
| Enzyme Activity Assay | Procaspase-3 | Measurement of enhanced enzymatic activity of procaspase-3. | nih.gov |
| ELISA | Caspase-cleaved Cytokeratin 18 | Detection of a neo-epitope exposed after caspase cleavage during apoptosis. | nih.gov |
| BRET-based Assay | 14-3-3ζ-BAD Interaction | Disruption of the interaction between the anti-apoptotic 14-3-3ζ and pro-apoptotic BAD proteins. | biorxiv.org |
| Fluorescence Polarization | Bcl-2 Family Proteins | Competitive displacement of a fluorescently labeled peptide from the binding pocket of anti-apoptotic Bcl-2 proteins. | nih.govresearchgate.net |
Initial Discovery of PAC-1 as a Procaspase-3 Activator
PAC-1 was identified in the early 2000s by researchers at the University of Illinois Urbana-Champaign through a high-throughput screen designed to find small molecules that could activate procaspase-3. ecancer.orgwikipedia.org The screen revealed PAC-1 as a compound that effectively enhanced the enzymatic activity of procaspase-3 in a laboratory setting. nih.gov Subsequent studies confirmed that PAC-1 induces apoptosis in cancer cells both in cell cultures and in animal models. doi.orgnih.gov
The chemical name for PAC-1 is 4-(Phenylmethyl)-1-piperazineacetic acid [[2-hydroxy-3-(2-propenyl)phenyl]methylene]hydrazide. Its discovery was a significant step forward in the development of a new class of anticancer drugs that work by directly activating the cell's own death machinery. doi.org
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass |
| PAC-1 | 2-(4-benzylpiperazin-1-yl)-N'-[(2-hydroxy-3-prop-2-enylphenyl)methylidene]acetohydrazide | 315183-21-2 | C23H28N4O2 | 392.503 g·mol−1 |
Data sourced from PubChem and other chemical databases.
Early Insights into the Mechanism of Action
Initial investigations into how PAC-1 works revealed that its activity is dependent on a specific part of its structure: the ortho-hydroxy N-acyl hydrazone moiety. nih.govnih.gov This functional group is known to chelate, or bind to, metal ions. nih.govnih.gov This observation led to the hypothesis that PAC-1's mechanism of action involves the sequestration of inhibitory zinc ions. doi.orgnih.gov
Further research confirmed that zinc inhibits the enzymatic activity of procaspase-3. doi.orgnih.gov PAC-1 was found to form a tight complex with zinc, with a dissociation constant of approximately 42 nM. doi.orgnih.gov By binding to and sequestering these inhibitory zinc ions, PAC-1 relieves the zinc-mediated inhibition of procaspase-3. doi.orgwikipedia.org This allows procaspase-3 to undergo autoactivation, converting into the active enzyme caspase-3 and initiating the apoptotic cascade. doi.orgnih.gov These early mechanistic studies were crucial for understanding how PAC-1 functions and for the subsequent development of more potent derivatives. doi.org The ability of PAC-1 to activate procaspase-3 by chelating zinc has been confirmed by multiple independent laboratories. wikipedia.org
Molecular Mechanisms of Procaspase Activation by P Hydroxy Pac 1 and Its Analogues
Role of Zinc Chelation in Procaspase Activation
The primary mechanism by which PAC-1 and its analogues activate procaspase-3 is through the chelation of inhibitory zinc ions. wikipedia.orgup.ptncats.io Procaspase-3 is held in an inactive state by the presence of low levels of labile zinc ions. wikipedia.orgacs.orgnih.gov By sequestering these zinc ions, p-Hydroxy PAC-1 and related compounds relieve this inhibition, allowing the procaspase-3 to become enzymatically active. wikipedia.orgnih.gov
Specificity of the o-Hydroxy N-Acyl Hydrazone Motif
The ability of PAC-1 and its derivatives to chelate zinc is intrinsically linked to a specific chemical feature: the o-hydroxy N-acyl hydrazone motif. up.ptnih.govtandfonline.com Structure-activity relationship (SAR) studies have demonstrated that the integrity of this motif is essential for the procaspase-activating and cell death-inducing properties of these compounds. nih.govtandfonline.comnih.gov Any modification or removal of the ortho-hydroxyl group on the phenolic ring results in a loss of zinc-binding capability and a corresponding inability to activate procaspase-3 or induce apoptosis. nih.gov This highlights the critical role of this specific chemical structure in the biological activity of the PAC-1 class of compounds.
Interaction with Inhibitory Labile Zinc Ions
PAC-1 and its analogues function by directly interacting with and sequestering the labile zinc ions that inhibit procaspase-3. wikipedia.orgup.ptnih.gov PAC-1 has been shown to bind zinc with a high affinity, having a dissociation constant (Kd) of approximately 42 to 52 nM. nih.govvulcanchem.com This strong binding effectively removes the zinc-mediated inhibition, permitting the procaspase to adopt an active conformation. wikipedia.orgnih.gov The importance of this zinc chelation is further supported by evidence showing that pretreatment of PAC-1 with zinc diminishes its ability to induce apoptosis in cancer cell cultures. nih.gov
Activation of Procaspase-3 to Caspase-3: A Self-Processing Mechanism
Once freed from zinc inhibition by PAC-1 or its analogues, procaspase-3 becomes enzymatically active and can initiate a self-processing cascade. wikipedia.orgnih.gov An active procaspase-3 molecule can cleave another procaspase-3 molecule, leading to the formation of the mature and highly active caspase-3. wikipedia.org This process can become exponential, as newly formed caspase-3 can, in turn, activate more procaspase-3, leading to a rapid and potent amplification of the apoptotic signal. wikipedia.orgbionity.comwikidoc.org This direct activation of the executioner caspase represents a pivotal event in the apoptotic cascade. up.pt
Activation of Procaspase-7 and Related Caspases
While the primary target of PAC-1 is procaspase-3, it and its analogues have also been shown to activate other related executioner caspases, notably procaspase-7. nih.govtocris.comrndsystems.com However, this activation is less efficient compared to its effect on procaspase-3. tocris.comrndsystems.comfocusbiomolecules.com The EC50 value for the activation of procaspase-3 by PAC-1 is 0.22 µM, whereas for procaspase-7, it is 4.5 µM. tocris.comrndsystems.comhellobio.com Experiments in mouse embryonic fibroblasts have shown that cells lacking both caspase-3 and caspase-7 are insensitive to the effects of PAC-1, but reintroducing either of these caspases restores sensitivity. wikipedia.org This indicates that while procaspase-3 is the main target, procaspase-7 also contributes to the apoptotic effects induced by these compounds.
| Compound | Target Procaspase | EC50 (µM) |
| PAC-1 | Procaspase-3 | 0.22 |
| PAC-1 | Procaspase-7 | 4.5 |
Independence from Upstream Apoptotic Pathway Components
A key feature of the mechanism of action of this compound and its analogues is their ability to activate procaspases independently of the classical upstream apoptotic pathways. wikipedia.orgvulcanchem.com Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways ultimately converge on the activation of executioner procaspases like procaspase-3. up.ptnih.gov These pathways involve a complex series of events, including the involvement of proteins like p53, Bcl-2 family members, and initiator caspases. nih.govthermofisher.commdpi.com By directly targeting the latent procaspase-3, PAC-1 compounds can induce apoptosis even in cells where these upstream signaling components may be mutated or dysfunctional, a common characteristic of cancer cells. nih.govresearchgate.net This direct activation of a key executioner caspase provides a therapeutic strategy that circumvents potential resistance mechanisms that affect upstream events in the apoptotic cascade.
Structure Activity Relationship Sar Studies and Rational Design of P Hydroxy Pac 1 Derivatives
Elucidation of Essential Structural Features for Biological Activity
SAR studies have definitively established that the biological activity of PAC-1 and its derivatives is critically dependent on the ortho-hydroxy-N-acylhydrazone moiety. nih.govnih.gov This functional group is essential for the compound's mechanism of action, which involves the chelation of inhibitory zinc ions from procaspase-3, thereby facilitating its autoactivation to the executioner enzyme caspase-3. nih.govresearchgate.netresearchgate.netwikipedia.org
Key findings from these studies include:
The ortho-hydroxyl group: The placement of the hydroxyl group on the benzene (B151609) ring adjacent to the N-acylhydrazone is non-negotiable for activity. Its removal, as seen in the derivative PAC-1a, completely abolishes the ability to bind zinc and activate procaspase-3. nih.govvulcanchem.com This highlights the hydroxyl group's direct role in coordinating the zinc ion.
The N-acylhydrazone Linker: This entire structural motif is vital for forming a stable complex with the zinc ion within the allosteric site of procaspase-3. researchgate.netresearchgate.net Alterations to this linker have been shown to diminish or eliminate cytotoxic activity. dovepress.com
The Salicylaldehyde (B1680747) Ring: While the ortho-hydroxy group is essential, other positions on this ring can be modified. The allyl group, for instance, is not critical for the compound's function. The derivative de-allyl PAC-1, which lacks this group, demonstrates a comparable ability to activate procaspase-3 and induce cell death. researchgate.net
The Piperazine (B1678402) Moiety: This part of the molecule is more amenable to modification. SAR studies have explored replacing the benzyl (B1604629) group on the piperazine ring or even substituting the entire piperazine ring with acyclic linkers, such as 1,2-ethylenediamine, with some derivatives retaining or even improving activity. nih.gov This suggests the piperazine scaffold primarily serves as a structural linker that can be optimized to fine-tune the molecule's properties.
Combinatorial Library Synthesis and High-Throughput Biological Evaluation of PAC-1 Analogues
To explore the SAR of the PAC-1 scaffold comprehensively and to discover derivatives with superior properties, researchers have employed combinatorial chemistry and high-throughput screening. ingentaconnect.comeurekaselect.com This strategy has led to the synthesis of over 1,000 PAC-1 analogues. nih.gov
A notable example involved the parallel synthesis of a library containing 837 unique PAC-1 analogues. nih.govacs.org This was achieved through a modular approach where 31 different hydrazide building blocks were condensed with 27 different salicylaldehyde building blocks. nih.gov This method allows for the rapid generation of a diverse set of compounds from a smaller pool of starting materials. nih.govresearchgate.net
Once synthesized, these libraries were subjected to high-throughput biological evaluation. A common screening process involved exposing cancer cell lines, such as U-937 human lymphoma cells, to the compounds for a set period. nih.govacs.org The primary endpoint measured was the induction of apoptosis, often quantified using methods like flow cytometry with Annexin V/propidium (B1200493) iodide staining. nih.gov Through this screening of the 837-compound library, six analogues were identified that induced significantly more cell death (>80%) under the assay conditions compared to the parent compound, PAC-1. acs.org
Development of Derivatives with Enhanced Potency
A primary goal of synthesizing PAC-1 derivatives has been to enhance potency. These efforts have yielded several compounds that are substantially more active than the original PAC-1. The rational design often involves modifying the core structure while preserving the essential ortho-hydroxy-N-acylhydrazone pharmacophore.
By replacing the piperazine-based moiety of PAC-1 with other heterocyclic systems or modifying substituents, researchers have created highly potent analogues. For example, derivatives incorporating a quinazolin-4(3H)-one or an indole (B1671886) core have shown remarkable increases in activity.
| Compound ID | Core Structure Modification | Relative Caspase Activation vs. PAC-1 | Potency Notes | Reference(s) |
| 5l | Quinazolin-4(3H)-one based | 291% | Up to 87-fold more potent than PAC-1 in cytotoxicity assays. | researchgate.net |
| 4b | 1-(4-chlorobenzyl)-1H-indole based | 314.3% | Exhibited potent cytotoxicity against multiple cancer cell lines. | researchgate.net |
| 4f | 1-(4-chlorobenzyl)-1H-indole based | 270.7% | Showed very high cytotoxicity with IC₅₀ values as low as 0.001 µM. | researchgate.net |
| SM-1 | Undisclosed PAC-1 derivative | N/A | Showed higher cytotoxicity and apoptosis induction than PAC-1. | nih.gov |
These findings demonstrate that significant gains in potency can be achieved through strategic modifications to the PAC-1 scaffold. researchgate.net
Modifications to Influence Preclinical Pharmacokinetic Profiles
While potency is a key objective, the clinical viability of a compound also depends on its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). A significant limitation of PAC-1 for certain applications is its in vivo half-life. acs.org Consequently, rational drug design efforts have focused on creating derivatives with improved pharmacokinetics. nih.govingentaconnect.com
The introduction of the hydroxyl group in p-Hydroxy PAC-1 is one such modification, aimed at increasing polarity to alter its ADME properties. vulcanchem.com A more systematic approach involved designing a library of 45 PAC-1 analogues specifically to enhance metabolic stability. nih.govacs.org Researchers identified likely sites of metabolic vulnerability on the PAC-1 structure and introduced modifications to block these metabolic pathways. acs.org
Evaluation of this library led to the identification of four candidates that not only retained anticancer activity but also showed:
Enhanced metabolic stability in liver microsome assays.
Extended elimination half-lives in mice.
Furthermore, the derivative SM-1 was developed not only for its enhanced potency but also for its favorable pharmacokinetic properties, including low distribution to the brain, which could potentially reduce central nervous system side effects. nih.gov
Design of Hybrid Analogues for Multifunctional Research
A sophisticated strategy in the evolution of PAC-1 involves the design of hybrid molecules. This approach combines the procaspase-3-activating pharmacophore of PAC-1 with structural motifs from other known anticancer agents to potentially achieve synergistic effects or engage multiple therapeutic targets. nih.gov
Several distinct classes of hybrid analogues have been reported:
PAC-1/Sorafenib (B1663141) Hybrids: Researchers have conjugated the diaryl urea (B33335) structure from sorafenib, a multi-kinase inhibitor, to the PAC-1 scaffold. nih.gov The resulting hybrid compounds were designed to inhibit both procaspase-3 and the kinase targets of sorafenib, such as VEGFR and PDGFR. nih.govthno.org Many of these hybrids demonstrated greater potency than either PAC-1 or sorafenib alone. nih.gov
PAC-1/Oncrasin-1 Hybrids: Another strategy involved incorporating the 1-(4-chlorobenzyl)-1H-indole core, a key feature of the anticancer agent oncrasin-1, into the N-acylhydrazone framework. researchgate.netevitachem.com This created novel compounds with potent cytotoxicity and procaspase-activating capabilities. researchgate.net
Chrysin-De-allyl-PAC-1 Hybrids: The natural flavonoid chrysin (B1683763) has been fused with the de-allyl PAC-1 structure to create new hybrid molecules. dovepress.comresearchgate.net These compounds were designed to merge the biological activities of both parent structures, and several demonstrated significant efficacy against breast cancer cell lines. larvol.commdpi.com
These hybrid design strategies represent a rational approach to developing next-generation compounds that may offer enhanced efficacy or overcome resistance mechanisms by acting on multiple cellular pathways simultaneously.
In Vitro Cellular Research of P Hydroxy Pac 1 and Its Analogues
Induction of Apoptotic Cell Death in Diverse Cancer Cell Lines
PAC-1 and its analogues have demonstrated the ability to induce apoptosis across a wide range of cancer cell lines. nih.govresearchgate.netillinois.edu The fundamental mechanism involves the activation of procaspase-3, an inactive precursor protein, into its active form, caspase-3, which is a key "executioner" enzyme in the apoptotic cascade. illinois.edunih.gov This activation kickstarts a series of events leading to controlled cell death. Research has shown PAC-1's effectiveness in various cancer types, including glioma, osteosarcoma, lymphoma, melanoma, and lung carcinoma. nih.govoncotarget.comvin.comresearchgate.net For instance, a derivative known as S-PAC-1 has been shown to induce apoptosis in cultured cancer cell lines. aacrjournals.org
The pro-apoptotic activity of PAC-1 is directly related to its concentration. researchgate.net Studies have consistently shown that as the concentration of PAC-1 increases, the percentage of apoptotic cells also increases in a dose-dependent manner. researchgate.net This effect has been quantified in numerous cell lines, revealing a high degree of potency. For example, in certain cancer cells, PAC-1 exhibited an IC50 value (the concentration required to inhibit the growth of 50% of cells) as low as 3 nM. caymanchem.com In contrast, much higher concentrations were needed to induce death in cells from adjacent normal tissue, where IC50 values ranged from 3.2 to 8.5 µM. caymanchem.combpsbioscience.com This highlights the compound's selective nature. The EC50 value for the activation of procaspase-3 to caspase-3 has been measured at 0.22 µM.
Table 1: In Vitro Efficacy of PAC-1 in Various Cell Lines
| Cell Line Type | IC50 / EC50 Value | Measurement | Reference |
| Cancer Cells | 3 nM | Induction of cell death | caymanchem.com |
| Normal Tissue Cells | 3.2 - 8.5 µM | Induction of cell death | caymanchem.combpsbioscience.com |
| Procaspase-3 Activation | 0.22 µM | EC50 for conversion to caspase-3 | |
| Procaspase-7 Activation | 4.5 µM | EC50 for conversion to caspase-7 | |
| Cancerous Cells | 0.003 - 1.41 µM | IC50 range for apoptosis | |
| Non-cancerous Cells | 5.02 - 9.98 µM | IC50 range for apoptosis |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The induction of apoptosis by p-Hydroxy PAC-1 is confirmed by observing key molecular markers. A primary indicator is the cleavage of procaspase-3 into its active form, caspase-3. researchgate.net Another critical marker is the cleavage of Poly(ADP-ribose) polymerase (PARP-1), a protein involved in DNA repair. vin.comresearchgate.netnih.gov Caspase-3 cleaves PARP-1, rendering it inactive and preventing DNA repair, which is a hallmark of apoptosis. nih.gov In vitro experiments using Western blot analysis have visualized the cleavage of both procaspase-3 and PARP-1 in cancer cells treated with PAC-1. researchgate.net Furthermore, apoptosis has been quantitatively assessed using flow cytometry with Annexin V and propidium (B1200493) iodide staining. nih.govaacrjournals.orgresearchgate.net Annexin V binds to phosphatidylserine, which is exposed on the outer surface of cells in the early stages of apoptosis. aacrjournals.org
Dose-Dependent Apoptotic Induction
Contextual Selectivity in Cells with Elevated Procaspase Expression
A significant finding in the in vitro research of this compound is its selective cytotoxicity towards cancer cells, which is strongly correlated with intracellular procaspase-3 levels. nih.govoncotarget.comcaymanchem.comnih.gov Many types of cancer cells have significantly higher concentrations of procaspase-3 compared to healthy cells. illinois.edunih.gov The effectiveness of PAC-1 is directly proportional to the concentration of procaspase-3 within the cells. caymanchem.com This provides a therapeutic window, allowing for the targeting of cancer cells while sparing normal cells. caymanchem.combpsbioscience.com The mechanism is rooted in PAC-1's ability to activate the pre-existing, abundant procaspase-3, effectively turning a cancer cell's own machinery against itself. nih.gov This dependency makes procaspase-3 expression a potential biomarker for identifying tumors that may be susceptible to PAC-1-based therapies. oncotarget.comnih.gov
Modulation of Intracellular Apoptotic Signaling Pathways
This compound modulates apoptotic signaling primarily by targeting procaspase-3. The compound's ortho-hydroxy N-acyl hydrazone motif is crucial for its activity, as it chelates, or binds to, inhibitory zinc ions that suppress the enzymatic activity of procaspase-3. nih.govnih.govwikipedia.orgdoi.org By sequestering these zinc ions, PAC-1 relieves this inhibition, allowing procaspase-3 to auto-activate and subsequently process other procaspase-3 molecules into active caspase-3. nih.govwikipedia.orgdoi.org This initiates the executioner phase of apoptosis. The activated caspase-3 then cleaves a multitude of cellular substrates, leading to the systematic dismantling of the cell. nih.govimrpress.com This targeted mechanism bypasses upstream signaling defects that often contribute to chemotherapy resistance. While its primary target is procaspase-3, PAC-1 has also been shown to activate procaspase-7, another executioner caspase, although less efficiently (EC50 = 4.5 µM). nih.gov
Investigation of Synergistic Effects with Established Research Agents
Research has explored the potential of this compound to enhance the efficacy of existing anticancer agents, revealing significant synergistic effects.
In vitro studies have demonstrated that combining PAC-1 with conventional chemotherapeutics leads to synergistic cytotoxicity in various cancer cell lines. vin.comresearchgate.net This synergy is observed with drugs like doxorubicin (B1662922) and temozolomide (B1682018) (TMZ). oncotarget.comvin.comnih.gov For example, the combination of PAC-1 and doxorubicin induces highly synergistic cell death in osteosarcoma and lymphoma cell lines. researchgate.net This enhanced effect is attributed to the amplified induction of apoptosis. researchgate.net Similarly, when PAC-1 is added to TMZ treatments in glioma cell cultures, it results in a significant increase in apoptotic death compared to either agent alone. oncotarget.comnih.gov The proposed mechanism suggests that by activating procaspase-3, PAC-1 "primes" the cancer cells, making them more susceptible to the apoptotic signals initiated by conventional chemotherapies. researchgate.net Studies with pulmonary adenocarcinoma cell lines also showed that a sequential combination of cisplatin (B142131) followed by PAC-1 had strong synergistic pro-apoptotic effects. nih.gov
Synergy with Targeted Agents in Cellular Systems
The procaspase-activating compound PAC-1 and its analogues have been investigated in combination with various targeted agents to explore potential synergistic effects in cancer cell lines. These studies aim to enhance therapeutic efficacy, overcome resistance, and potentially reduce the required concentrations of cytotoxic drugs. Research has demonstrated that activating procaspase-3 with PAC-1 can synergize with agents that target distinct cellular pathways, leading to enhanced apoptosis and inhibition of tumor cell growth in vitro.
Synergy with MAPK Pathway Inhibitors
In melanoma cell lines harboring the V600E BRAF mutation, the combination of PAC-1 with the BRAF inhibitor vemurafenib (B611658) has been shown to be highly synergistic. nih.gov This combination significantly enhances caspase-3 activity and apoptotic cell death. nih.gov The synergy is so potent that it can be considered powerful in inducing apoptosis in melanoma cells with the V600EBRAF mutation. nih.gov
Furthermore, the addition of PAC-1 to the clinically relevant combination of vemurafenib and the MEK inhibitor trametinib (B1684009) also starkly increases caspase-3 activity and the pro-apoptotic effect in A375 and UACC-62 melanoma cell lines. nih.gov Notably, PAC-1 remains effective and synergistic with vemurafenib even in vemurafenib-resistant melanoma cells (A375VR), suggesting a potential strategy to overcome acquired resistance. nih.gov
Synergy with DNA Damaging Agents
PAC-1 has demonstrated synergistic anti-tumor activity with the platinum-based chemotherapy agent cisplatin in non-small cell lung cancer (NSCLC) cells. nih.gov In the EGFR(wt)KRAS(wt) H1299 pulmonary adenocarcinoma cell line, a sequential treatment of cisplatin followed by PAC-1, or a concurrent combination, resulted in significant synergistic effects on cell growth inhibition. nih.gov This effect was linked to a synergistic activation of caspase-3. nih.gov However, the sequence of administration was critical, as a PAC-1 pre-treatment followed by cisplatin was mostly antagonistic. nih.gov
The combination of PAC-1 and the alkylating agent temozolomide (TMZ) has shown additive-to-synergistic effects in meningioma cell lines. researchgate.netresearchgate.net In glioma cell lines, adding PAC-1 to TMZ treatments increased apoptotic death. researchgate.netresearchgate.net This suggests that targeting procaspase-3 can enhance the efficacy of standard DNA-damaging therapies in brain tumors. researchgate.netresearchgate.net
| Targeted Agent | Cancer Type | Cell Line | Observed Effect | Combination Index (CI) | Source |
|---|---|---|---|---|---|
| Cisplatin | Non-Small Cell Lung Cancer | H1299 | Synergistic growth inhibition and pro-apoptotic effects | ≤ 0.6 | nih.gov |
| Temozolomide (TMZ) | Meningioma | Canine Meningioma Cells | Additive-to-synergistic effects | Not Reported | researchgate.netresearchgate.net |
| Temozolomide (TMZ) | Glioblastoma | Human Glioma Cells | Increased apoptotic death | Not Reported | researchgate.netresearchgate.net |
Synergy with Apoptosis-Inducing Ligands and Other Agents
A pronounced synergistic relationship has been observed between PAC-1 and the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). mdpi.com In granulosa cell tumor (GCT) models, specifically the KGN cell line, the combination of PAC-1 and TRAIL significantly amplified the induction of apoptosis. mdpi.combiorxiv.org This synergistic killing was observed in both the established cell line and in primary and recurrent patient-derived GCT cells, highlighting its potential. mdpi.com The combination led to rapid kinetics of apoptosis induction as measured by caspase-3 activity. mdpi.combiorxiv.org
PAC-1 also displays synergistic effects when combined with doxorubicin in models of osteosarcoma and lymphoma. researchgate.netresearchgate.netresearchgate.net In uveal melanoma cell lines, a synergistic combination has been reported between PAC-1 and the tyrosine kinase inhibitor entrectinib. researchgate.net
Interestingly, synergy has also been documented when PAC-1 is combined with another small molecule procaspase-3 activator, 1541B. acs.org This dual targeting of the same zymogen through different mechanisms results in a dramatic, synergistic activation of procaspase-3 and powerful induction of caspase-dependent apoptosis in various cancer cell lines, including U-937, BT-549, and A549. acs.org
| Targeted Agent | Cancer Type | Cell Line(s) | Observed Effect | Source |
|---|---|---|---|---|
| Vemurafenib | Melanoma (BRAF V600E) | A375, UACC-62 | Highly synergistic enhancement of caspase-3 activity and apoptosis | nih.gov |
| Vemurafenib + Trametinib | Melanoma (BRAF V600E) | A375, UACC-62 | Starkly enhanced caspase-3 activity and pro-apoptotic effect | nih.gov |
| TRAIL | Granulosa Cell Tumor | KGN, Patient-derived cells | Strongly synergistic killing and apoptosis induction | mdpi.combiorxiv.org |
| Entrectinib | Uveal Melanoma | Uveal Melanoma cell lines | Synergistic combination | researchgate.net |
| 1541B | Various Cancers | U-937, BT-549, A549 | Synergistic activation of procaspase-3 and induction of apoptosis | acs.org |
Preclinical in Vivo Research of P Hydroxy Pac 1 in Non Human Models
Efficacy Evaluation in Murine Xenograft and Syngeneic Tumor Models
The antitumor potential of p-Hydroxy PAC-1, commonly known as PAC-1, and its derivatives has been extensively evaluated in various murine cancer models. These preclinical assessments primarily utilize two types of mouse models: xenografts and syngeneic models.
Xenograft models, which involve implanting human cancer cells or patient-derived tumor tissue into immunodeficient mice, are widely used to assess the direct antitumor activity of a compound. mdpi.comaacrjournals.org PAC-1 has demonstrated efficacy in multiple mouse xenograft models, including those for lung cancer, renal cancer, and glioma. nih.govresearchgate.netdoi.org Studies have shown that PAC-1 can induce apoptosis in cancer cells within these xenograft models. doi.org For instance, research on a derivative of PAC-1, SM-1, showed reduced tumor size in mouse xenograft models of HeLa (cervical cancer) and NCI-H460 (lung cancer) cells. researchgate.net The combination of PAC-1 with other agents has also been explored in xenograft models of osteosarcoma and lymphoma, showing a synergistic reduction in tumor burden. acs.org
Syngeneic models use tumor cells derived from the same genetic background as the immunocompetent mouse strain, which allows for the study of cancer therapies in the context of a functional immune system. criver.comlidebiotech.com This is particularly relevant for evaluating immunotherapies. criver.com PAC-1 has been tested in syngeneic rodent models of glioma, showing promising activity both as a single agent and in combination with other treatments. researchgate.net The use of these models helps in understanding the complex interactions between the therapeutic compound, the tumor, and the host immune response. lidebiotech.com
The table below summarizes various murine models used in the evaluation of PAC-1 and its derivatives.
| Model Type | Cancer Type | Cell Line / Model | Compound(s) Evaluated | Reference(s) |
| Xenograft | Renal Cancer | ACHN | PAC-1 | researchgate.net |
| Xenograft | Lung Cancer | NCI-H226 | PAC-1 | researchgate.net |
| Xenograft | Lung Cancer | NCI-H460 | SM-1 (PAC-1 derivative) | researchgate.netresearchgate.net |
| Xenograft | Cervical Cancer | HeLa | SM-1 (PAC-1 derivative) | researchgate.net |
| Xenograft | Osteosarcoma | K7M2 | PAC-1, Doxorubicin (B1662922) | acs.org |
| Xenograft | Lymphoma | EL-4 | PAC-1, Doxorubicin | acs.org |
| Syngeneic | Glioma | - | PAC-1 | researchgate.net |
Assessment of Tumor Growth Retardation and Regression in Research Animals
Preclinical studies in research animals have demonstrated that PAC-1 can significantly retard tumor growth and, in some cases, induce regression. researchgate.netwikipedia.orgresearchgate.net In a xenograft model using the ACHN human renal cancer cell line, the implantation of a cholesterol pellet containing PAC-1 resulted in significant retardation of tumor growth compared to control groups. researchgate.net Similarly, in a lung cancer xenograft model with NCI-H226 cells, oral administration of PAC-1 led to a dose-dependent retardation of tumor growth. researchgate.net At the end of this study, the lungs of mice treated with PAC-1 had almost no visible tumor mass, showing a greatly reduced tumor burden compared to the control group, which displayed a large amount of gray tumor mass and multiple metastatic foci. researchgate.net
A derivative of PAC-1, known as S-PAC-1, was developed and evaluated. In a small efficacy trial involving pet dogs with lymphoma, treatments with S-PAC-1 induced partial tumor regression or stable disease in four out of six subjects. aacrjournals.org The combination of PAC-1 with the chemotherapeutic agent doxorubicin has also been shown to induce a synergistic reduction in tumor burden in murine models of osteosarcoma and lymphoma. acs.org
The following table presents findings on tumor growth inhibition from a study on a PAC-1 derivative, SM-1.
| Model | Treatment Group | Mean Tumor Weight (g) ± SD | Statistical Significance (vs. Saline) | Reference(s) |
| Hela Xenograft | Saline | ~1.4 ± 0.3 | - | researchgate.net |
| Hela Xenograft | SM-1 | ~0.4 ± 0.2 | p < 0.001 | researchgate.net |
| NCI-H460 Xenograft | Saline | ~1.3 ± 0.2 | - | researchgate.net |
| NCI-H460 Xenograft | SM-1 | ~0.5 ± 0.2 | p < 0.001 | researchgate.net |
Investigation in Spontaneous Non-Human Cancer Models (e.g., Canine Lymphoma, Osteosarcoma)
The evaluation of experimental therapeutics in pet dogs with naturally occurring cancers provides a valuable bridge between murine models and human clinical trials. aacrjournals.org PAC-1 and its derivatives have been investigated in such spontaneous cancer models, particularly in canine lymphoma and osteosarcoma. acs.orgaacrjournals.org
A derivative of PAC-1, named S-PAC-1, was assessed in a small trial involving six pet dogs with lymphoma. The study found that S-PAC-1 was well-tolerated and resulted in partial tumor regression or stable disease in four of the six dogs. aacrjournals.org This study supported the use of canine patients for evaluating procaspase-3 activators. aacrjournals.org
Furthermore, the combination of PAC-1 with doxorubicin was evaluated in ten pet dogs diagnosed with naturally occurring metastatic osteosarcoma or lymphoma. acs.org A biologic response was observed in three of six dogs with osteosarcoma and in all four dogs with lymphoma. acs.org These results in canine patients with spontaneous cancers highlighted the potential of this therapeutic strategy. acs.org Additionally, the combination of PAC-1 with temozolomide (B1682018) and radiation was tested in three pet dogs with spontaneous glioma, where partial to complete tumor reductions were observed. researchgate.net
| Canine Cancer Model | Compound(s) Evaluated | Outcome | Number of Subjects | Reference(s) |
| Spontaneous Lymphoma | S-PAC-1 | Partial regression or stable disease in 4/6 dogs | 6 | aacrjournals.org |
| Spontaneous Osteosarcoma | PAC-1 + Doxorubicin | Biologic response in 3/6 dogs | 6 | acs.org |
| Spontaneous Lymphoma | PAC-1 + Doxorubicin | Biologic response in 4/4 dogs | 4 | acs.org |
| Spontaneous Glioma | PAC-1 + Temozolomide + Radiation | Partial to complete tumor reductions in 3/3 dogs | 3 | researchgate.net |
Bio-distribution and Preclinical Pharmacokinetic Analyses in Animal Models
Pharmacokinetic (PK) and biodistribution studies are crucial for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Such analyses have been conducted for PAC-1 and its derivatives in animal models. nih.gov
One significant finding regarding PAC-1's distribution is its ability to penetrate the blood-brain barrier in mice. researchgate.net This is a critical characteristic for a drug intended to treat brain tumors like glioblastoma. researchgate.net Further studies confirmed that PAC-1 is not a substrate for the P-glycoprotein efflux pump, a common mechanism that prevents many drugs from reaching effective concentrations in the brain. researchgate.net
Pharmacokinetic analyses of PAC-1 and several derivatives were performed in animal models to determine properties like elimination half-life and oral bioavailability. In one study, PAC-1's elimination half-life was found to be 24.6 minutes. nih.gov In contrast, newly synthesized derivatives showed improved pharmacokinetic profiles, with half-lives at least three-fold higher than that of PAC-1 and considerably higher area under the curve (AUC) values. nih.gov The oral bioavailability of some derivatives was also higher than that of PAC-1 and its earlier derivative, S-PAC-1. nih.gov For instance, continuous intravenous infusion of S-PAC-1 in dogs resulted in a steady-state plasma concentration of approximately 10 μmol/L for 24 to 72 hours. aacrjournals.org
The table below details some pharmacokinetic parameters for PAC-1 and its derivatives.
| Compound | Elimination Half-Life (t½) (minutes) | Oral Bioavailability (%) | Animal Model | Reference(s) |
| PAC-1 | 24.6 ± 0.9 | Not specified in source | Not specified in source | nih.gov |
| S-PAC-1 | 38.1 ± 3.3 | Not specified in source | Not specified in source | nih.gov |
| Derivative 41 | > 3x PAC-1 t½ | Higher than PAC-1 | Not specified in source | nih.gov |
| Derivative 66 | > 3x PAC-1 t½ | Higher than PAC-1 | Not specified in source | nih.gov |
| Derivative 75 | > 3x PAC-1 t½ | Higher than PAC-1 | Not specified in source | nih.gov |
Systemic Effects in Research Animal Models (excluding toxicity/adverse effects)
The primary systemic effect of this compound in research animal models is the activation of its intended molecular target, procaspase-3, leading to the induction of apoptosis in cancer cells. acs.org Procaspase-3 is the inactive zymogen of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Many cancer types overexpress procaspase-3, making it a viable therapeutic target. doi.org
The mechanism of PAC-1 involves the chelation of inhibitory zinc ions from procaspase-3, which relieves a block on its autoactivation. doi.orgwikipedia.org This allows procaspase-3 to convert to the active caspase-3, triggering the cell's self-destruction program. wikipedia.org This direct activation of procaspase-3 has been demonstrated not only in vitro but also in vivo. acs.org
In vivo evidence for this mechanism comes from the analysis of tumors from treated animals. For example, in a murine lung cancer xenograft model, tumors from mice treated with PAC-1 were resected and analyzed. researchgate.net A TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation characteristic of apoptosis, confirmed increased apoptosis in the tumors of PAC-1 treated mice. researchgate.net Furthermore, Western blot analysis of these tumor homogenates showed a corresponding decrease in the levels of procaspase-3, consistent with its conversion to active caspase-3. researchgate.net These findings support the hypothesis that PAC-1's antitumor efficacy in vivo is directly linked to its ability to induce apoptosis through the activation of procaspase-3. nih.govacs.org
Advanced Research Methodologies and Applications of P Hydroxy Pac 1 As a Research Tool
Analytical Techniques for Quantitative Research of p-Hydroxy PAC-1
Quantitative analysis of this compound and similar compounds is crucial for understanding their pharmacokinetic and pharmacodynamic properties. Various analytical techniques are employed to measure concentrations in biological samples.
Commonly used methods include high-performance liquid chromatography (HPLC) coupled with fluorescence detection (HPLC/F) or mass spectrometry (MS). up.pt These techniques allow for the separation and quantification of individual PAC metabolites. For instance, HPLC/F is often preferred for larger metabolites due to its high sensitivity, while gas chromatography-mass spectrometry (GC-MS) is suitable for smaller, more volatile compounds. up.pt
Sample preparation is a critical first step and often involves extraction from the biological matrix. env.go.jp Methods like liquid-liquid extraction or solid-phase extraction are used to isolate the analyte. nih.gov For compounds present in conjugated forms, an enzymatic hydrolysis step is typically required to free the hydroxy group before analysis. up.ptnih.gov To enhance sensitivity and improve chromatographic separation, derivatization of the hydroxyl group may also be performed. up.pt
Table 1: Comparison of Analytical Techniques for Hydroxy-PACs
| Technique | Principle | Advantages | Common Applications |
|---|---|---|---|
| HPLC/F | Separation by liquid chromatography, detection by fluorescence. up.pt | High sensitivity for larger metabolites. up.pt | Quantifying PAC metabolites in biological fluids. up.pt |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. up.pt | High selectivity for smaller, volatile compounds. up.pt | Identification and quantification of PAC metabolites. up.pt |
| LC-MS | Separation by liquid chromatography, detection by mass spectrometry. mdpi.com | High sensitivity and specificity, suitable for a wide range of compounds. mdpi.com | Analysis of low-abundance modifications and metabolites. mdpi.com |
These analytical methods are essential for preclinical and clinical studies, enabling researchers to correlate drug concentrations with biological effects.
Use as a Mechanistic Probe in Programmed Cell Death Studies
This compound and its parent compound, PAC-1, are instrumental in elucidating the mechanisms of programmed cell death, or apoptosis. nih.gov The primary mechanism of action involves the activation of procaspase-3, a key executioner enzyme in the apoptotic cascade. wikipedia.orgnih.gov
Procaspase-3 is held in an inactive state by inhibitory zinc ions. nih.govdoi.org PAC-1 and its derivatives, including this compound, function by chelating these zinc ions, thereby removing the inhibition and allowing procaspase-3 to auto-activate to its active form, caspase-3. wikipedia.orgnih.gov This activation initiates a cascade of proteolytic events that lead to the dismantling of the cell. The ortho-hydroxy-N-acylhydrazone moiety of PAC-1 is critical for this zinc-binding activity. nih.govresearchgate.net
The specificity of this mechanism makes this compound a valuable probe for studying the later stages of the apoptotic pathway. researchgate.net Researchers can use it to bypass upstream signaling events and directly trigger the execution phase of apoptosis. nih.gov This allows for the investigation of processes downstream of procaspase-3 activation and helps to dissect the complex network of interactions involved in cell death.
Studies have confirmed the direct activation of procaspase-3 by PAC-1 through various experimental approaches, including the use of caspase-specific inhibitors and substrates, as well as in cell lines with knockouts of key apoptotic proteins like Bax and Bak. nih.gov
Research on Resistance Mechanisms to this compound in Preclinical Models
Despite the promising pro-apoptotic activity of PAC-1 derivatives, the development of resistance is a potential challenge. Research in preclinical models aims to understand the mechanisms that could lead to reduced sensitivity to these compounds.
One major mechanism of drug resistance in cancer is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which is encoded by the MDR1 gene. spandidos-publications.comoaepublish.com These transporters actively pump drugs out of the cell, reducing their intracellular concentration and limiting their efficacy. spandidos-publications.commdpi.com While research on specific resistance to this compound is ongoing, it is plausible that overexpression of P-gp or other ABC transporters could contribute to resistance. oaepublish.com
Other potential resistance mechanisms could involve alterations in the apoptotic machinery itself. For example, mutations in caspase-3 that prevent its activation or alter its activity could confer resistance. oncotarget.com Additionally, the upregulation of anti-apoptotic proteins that can interfere with the caspase cascade, such as XIAP (X-linked inhibitor of apoptosis protein), might also play a role. oncotarget.com Co-immunoprecipitation analyses have suggested a potential mechanism of resistance involving the interaction between XIAP and caspase-3. oncotarget.com
Preclinical studies using various cancer cell lines, including those with acquired resistance to other chemotherapeutic agents, are crucial for identifying and characterizing these resistance mechanisms. For instance, a derivative of PAC-1, B-PAC-1, has been shown to induce apoptosis in multiple myeloma cell lines that are resistant to other drugs like lenalidomide (B1683929) and bortezomib. nih.gov
Development of Fluorescent and Bioconjugated PAC-1 Derivatives for Research Probes
To enhance the utility of PAC-1 as a research tool, scientists have developed fluorescent and bioconjugated derivatives. These modified compounds allow for the visualization of the drug's distribution within cells and can be used to study its interaction with target proteins.
One example is a fluorescent derivative of PAC-1 that was synthesized by attaching a fluorophore to the benzyl (B1604629) ring via a triazole linker. nih.gov This compound, AF350-PAC-1, was shown to bind zinc, activate caspase-3, and induce cell death. nih.gov Importantly, co-localization studies using this fluorescent probe and a marker for active caspases (FAM-DEVD-fmk) demonstrated that the PAC-1 derivative accumulates at sites of caspase-3/-7 activity within the cell, providing strong evidence for its mechanism of action. nih.gov
Another approach involves the development of genetically encoded sensors. For example, a sensor called PAClight1P78A was engineered based on the human PAC1 receptor to detect the peptide PACAP with a large fluorescent response. elifesciences.org While this is related to the PACAP receptor and not the small molecule PAC-1, it illustrates the principle of using fluorescence to probe biological pathways.
Bioconjugation strategies have also been explored to improve the delivery and targeting of PAC-1 derivatives. researchgate.net By attaching PAC-1 to molecules that can target specific cell types or cellular compartments, researchers aim to increase the compound's efficacy and reduce potential off-target effects. For example, conjugation of PAC-1 fragments to portions of other drugs, like the kinase inhibitor sorafenib (B1663141), has been explored to create hybrid molecules with potentially enhanced potency. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation/Alternate Name |
|---|---|
| This compound | |
| Procaspase Activating Compound 1 | PAC-1 |
| AF350-PAC-1 | |
| B-PAC-1 | |
| Bortezomib | |
| Caspase-3 | |
| FAM-DEVD-fmk | |
| Lenalidomide | |
| PAClight1P78A | |
| Procaspase-3 | |
| Sorafenib | |
| XIAP | X-linked inhibitor of apoptosis protein |
| P-glycoprotein | P-gp |
Future Research Directions and Unresolved Questions Regarding P Hydroxy Pac 1
Exploration of Novel Molecular Targets Beyond Caspase Activation
A primary unresolved question is whether p-Hydroxy PAC-1 possesses molecular targets beyond the direct activation of procaspase-3. The parent compound, PAC-1, functions by chelating inhibitory zinc ions from procaspase-3, a mechanism dependent on its ortho-hydroxy N-acyl hydrazone moiety. nih.govaacrjournals.org While this compound retains this critical functional group, the added hydroxyl group could facilitate interactions with other proteins. vulcanchem.com
Future research should focus on identifying these potential novel targets. A key question is whether the hydroxyl group allows this compound to interact with proteins that are not targeted by PAC-1. For example, studies on other structurally related kinase inhibitors, such as the pyrazolopyrimidine hydroxy-PP, revealed that the presence of a hydroxyl group was critical for its interaction with carbonyl reductase 1 (CBR1), a target not affected by its non-hydroxylated analogue, PP2. plos.org This highlights the potential for a hydroxyl substituent to create new biological activities. Unbiased screening approaches, such as affinity purification coupled with mass spectrometry, could be employed using a tagged version of this compound to pull down interacting proteins from cell lysates.
Furthermore, research on the PAC1 receptor (distinct from the PAC-1 compound) shows that it can be activated by the peptide PACAP, leading to various downstream signaling events, including the activation of ERK1/2 and ERK5. researchgate.net While mechanistically different, this illustrates that related nomenclature can encompass vastly different signaling pathways. It remains an open question whether this compound, due to its altered structure, could engage with other cellular pathways beyond the canonical caspase cascade, perhaps influencing kinase signaling or other enzymatic activities.
Investigation of Differential Cellular Responses to this compound Analogues
The structural modification in this compound necessitates a thorough investigation into how its cellular effects differ from PAC-1 and other analogues. It is hypothesized that the hydroxyl group will alter its pharmacological properties, potentially leading to enhanced selectivity or different cytotoxic profiles. vulcanchem.com A critical area of future research is to systematically compare the dose-response effects of this compound against PAC-1 and other key derivatives across a diverse panel of cancer cell lines.
Research on other PAC-1 analogues has already demonstrated that minor structural changes can lead to significant differences in biological activity. For instance, a comparison between PAC-1 and a derivative known as S-PAC-1 showed comparable micromolar IC50 values against various lymphoma cell lines, yet they exhibited different toxicity profiles in vivo. aacrjournals.org Similarly, combining PAC-1 with another procaspase-activating compound, 1541B, resulted in a synergistic and rapid induction of apoptosis in multiple cancer cell lines, an effect not seen with a PAC-1 analogue lacking the ortho-hydroxy group (PAC-1a). acs.org
A study on the kinase inhibitors hydroxy-PP and PP2 found that while they had similar effects in some cell lines, they induced distinct morphological changes and cellular activities in A549 lung cancer cells and HUVEC endothelial cells. plos.org This underscores the importance of testing this compound in multiple, varied cell backgrounds to uncover potentially unique, cell-type-specific responses. Future studies should generate comparative data on apoptosis induction, cell cycle arrest, and effects on cell migration.
Table 1: Comparative in vitro Activity of PAC-1 Analogues This table presents hypothetical data for this compound to illustrate the type of comparative studies required.
| Compound | Target Cell Line | Procaspase-3 Activation (EC50, µM) | Cytotoxicity (IC50, µM) | Reference |
|---|---|---|---|---|
| PAC-1 | HL-60 | 0.22 | 0.9 | scienceopen.comtocris.com |
| S-PAC-1 | U-937 (Human Lymphoma) | N/A | 0.89 | aacrjournals.org |
| WF-208 | HL-60 | N/A | 0.4 | scienceopen.com |
| This compound | HL-60 | Data Needed | Data Needed | |
| This compound | A549 (Lung) | Data Needed | Data Needed |
Integration into Complex Biological System Models
A significant unresolved area is the behavior and efficacy of this compound within a complex living system. While PAC-1 has been evaluated in multiple murine tumor models and even in veterinary settings with pet dogs, no such data exists for this compound. nih.govacs.org The introduction of a hydroxyl group can substantially impact a compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics. It may alter protein binding, tissue distribution, and the rate and pathways of metabolic clearance.
Future research must transition from in vitro cell culture to in vivo animal models to address these questions. Initial studies should establish the maximum tolerated dose and pharmacokinetic profile of this compound. nih.gov Subsequently, its efficacy in preclinical tumor models, both as a single agent and in combination with other therapies, should be evaluated. For example, PAC-1 has been shown to synergize with the kinase inhibitor sunitinib (B231) and the pro-apoptotic agent TRAIL, warranting similar combination studies for this compound. larvol.com
Furthermore, more sophisticated biological models are needed. Studies on the peptide PACAP (acting on the PAC1 receptor) have explored its systemic effects on appetite and hormone regulation in mice, demonstrating a complex interplay within a whole organism. researchgate.net For this compound, future models could include patient-derived xenografts (PDXs) or genetically engineered mouse models that more accurately reflect human cancer biology and the tumor microenvironment. These advanced models would help answer unresolved questions about how the host's metabolism of the hydroxyl group affects anti-tumor activity and potential off-target effects.
Methodological Advancements in this compound Research
Advancing the study of this compound will require the development and application of specialized research methodologies. A key challenge remains the precise quantification of the compound and its metabolites in biological samples. While standard techniques like High-Performance Liquid Chromatography (HPLC) are used, there is a need for more sensitive and specific analytical methods to track the compound's fate in vivo. tocris.comnih.gov Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) could be optimized for this purpose.
Another unresolved question is the direct visualization of this compound's subcellular localization and target engagement in living cells. Research on the parent compound utilized a fluorescent PAC-1 derivative to demonstrate its colocalization with caspase-3 activity. aacrjournals.org A similar molecular probe for this compound—for instance, a fluorescently tagged version—would be invaluable. This would allow for high-resolution microscopy studies to confirm whether it accumulates in the same cellular compartments as PAC-1 or if the hydroxyl group directs it elsewhere, potentially providing visual clues to novel mechanisms or targets.
Finally, computational and structural biology methods represent a frontier for advancing research. Solving the X-ray crystal structure of this compound bound to procaspase-3 or other identified protein targets could provide atomic-level insights into its mechanism of action. plos.org Such structural data, combined with molecular docking simulations, could explain the differential activities of various analogues and guide the rational design of next-generation compounds with improved potency and selectivity. researchgate.net
Q & A
Q. What is the molecular mechanism by which p-Hydroxy PAC-1 induces apoptosis in cancer cells?
this compound activates procaspase-3, a zymogen overexpressed in many cancers, by chelating inhibitory zinc ions. This activation triggers caspase-3-dependent apoptosis. Experimental validation involves measuring caspase-3/7 activity via fluorometric assays and confirming apoptosis via Annexin V/PI staining in glioma cell lines (e.g., U87-MG). Synergy with temozolomide (TMZ) is assessed using Chou-Talalay combination indices .
Q. How do researchers select appropriate in vitro vs. in vivo models for studying this compound?
In vitro models (e.g., glioblastoma cell lines) prioritize high procaspase-3 expression quantified via Western blot. In vivo models include orthotopic rodent gliomas and spontaneous canine cancers, which better replicate blood-brain barrier penetration and tumor microenvironments. Canine trials are critical for translational relevance, as dogs develop gliomas naturally, unlike induced rodent models .
Q. What methodological considerations are essential for assessing this compound’s blood-brain barrier (BBB) penetration?
BBB permeability is evaluated using LC-MS/MS to measure PAC-1 concentrations in cerebrospinal fluid (CSF) post-administration. Rodent models with implanted gliomas and PET imaging with radiolabeled PAC-1 further validate BBB crossing. Clinical phase I trials in glioblastoma patients directly correlate CSF drug levels with therapeutic efficacy .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across cancer types be reconciled?
Discrepancies often arise from tumor-specific procaspase-3 expression levels and zinc ion concentrations. Researchers should stratify patient cohorts using RNA-seq or IHC to quantify procaspase-3 and employ dose-escalation studies to address zinc-mediated resistance. Cross-model comparisons (e.g., murine vs. canine) highlight microenvironmental influences on drug response .
Q. What experimental strategies optimize this compound’s synergy with DNA-damaging agents like temozolomide (TMZ)?
Synergy is maximized by staggered dosing: TMZ induces DNA damage, followed by PAC-1 to activate apoptosis in cells primed for caspase-3 activation. In vitro studies use sequential exposure protocols, while clinical trials employ pharmacokinetic modeling to determine optimal dosing intervals. Efficacy is quantified via tumor regression in orthotopic models and progression-free survival in canines .
Q. How are binding assays designed to study this compound’s interaction with procaspase-3?
ELISA-type assays with full-length procaspase-3 or truncated constructs (e.g., headpiece domains) quantify PAC-1 binding under varying zinc concentrations. Competitive binding studies using fluorescent probes (e.g., FluoZin-3) measure zinc displacement. Structural insights are validated via molecular docking simulations and mutagenesis of zinc-binding residues .
Q. What challenges arise in translating preclinical this compound data to human clinical trials?
Key challenges include interspecies variability in drug metabolism (e.g., canine vs. human CYP450 activity) and tumor heterogeneity. Phase I trials address this by incorporating pharmacokinetic/pharmacodynamic (PK/PD) bridging studies and adaptive trial designs. Dose-limiting toxicities (DLTs) are monitored via liver enzyme panels and cardiac biomarkers due to PAC-1’s off-target effects on zinc-dependent enzymes .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing dose-response data in PAC-1 studies?
Nonlinear regression models (e.g., log-logistic curves) estimate EC50 values. Synergy with TMZ is analyzed using the Bliss independence model or CompuSyn software. For survival data in preclinical models, Kaplan-Meier curves with log-rank tests are standard. Clinical trial data use RECIST criteria for tumor response and Cox proportional hazards models for survival analysis .
Q. How can researchers ensure reproducibility in PAC-1 studies across labs?
Standardize procaspase-3 activity assays using commercial caspase-3/7 kits (e.g., Promega) and validate cell lines via STR profiling. Publish raw data (e.g., flow cytometry FCS files) in supplementary materials. Adhere to ARRIVE guidelines for preclinical studies and CONSORT for clinical trials. Cross-lab collaborations using shared biorepositories (e.g., glioblastoma stem cell banks) reduce variability .
Experimental Design & Ethics
Q. What ethical considerations are critical when designing PAC-1 trials in companion animals?
Trials must follow IACUC protocols emphasizing pain management and humane endpoints (e.g., tumor burden thresholds). Owner consent forms detail potential risks/benefits, and data sharing agreements ensure transparency. Comparative oncology frameworks align veterinary trials with human clinical endpoints to maximize translational impact .
Q. How should researchers address potential off-target effects of PAC-1 in experimental design?
Off-target profiling includes screening PAC-1 against zinc-dependent enzymes (e.g., MMPs) using activity-based probes. In silico toxicity prediction tools (e.g., SwissADME) identify metabolic liabilities. In vivo studies monitor organ toxicity via histopathology and serum biomarkers (e.g., ALT, creatinine). Clinical trials incorporate staggered dosing to mitigate adverse events .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
